molecular formula C9H12N2O B12067991 1-(Prop-2-enoyl)piperidine-4-carbonitrile

1-(Prop-2-enoyl)piperidine-4-carbonitrile

Cat. No.: B12067991
M. Wt: 164.20 g/mol
InChI Key: OBXLWBPKJXAQOI-UHFFFAOYSA-N
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Description

1-(Prop-2-enoyl)piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a prop-2-enoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-2-enoyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the acylation of piperidine-4-carbonitrile with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Piperidine-4-carbonitrile+Prop-2-enoyl chlorideEt3NThis compound+HCl\text{Piperidine-4-carbonitrile} + \text{Prop-2-enoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} Piperidine-4-carbonitrile+Prop-2-enoyl chlorideEt3​N​this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-enoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The prop-2-enoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Acyl substitution reactions typically require acyl chlorides and a base like pyridine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various acyl-substituted piperidine derivatives.

Scientific Research Applications

1-(Prop-2-enoyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-enoyl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-enoyl group can participate in covalent bonding with target proteins, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile: Similar structure but with a prop-2-ynyl group instead of a prop-2-enoyl group.

    Piperidine-4-carbonitrile: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.

Uniqueness

1-(Prop-2-enoyl)piperidine-4-carbonitrile is unique due to the presence of both the prop-2-enoyl and carbonitrile groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-prop-2-enoylpiperidine-4-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-6H2

InChI Key

OBXLWBPKJXAQOI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C#N

Origin of Product

United States

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